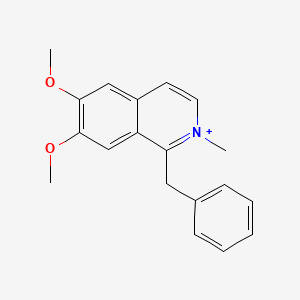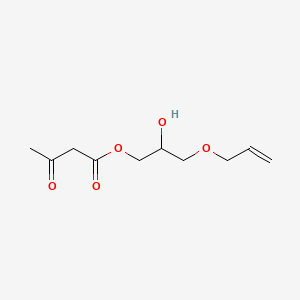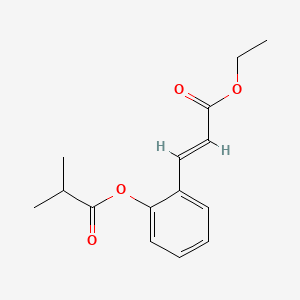
Tetraethyltellurium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyltellurium is an organotellurium compound with the chemical formula C8H20Te. It is a colorless liquid that is primarily used in the synthesis of other tellurium-containing compounds. This compound is known for its applications in various fields, including materials science and semiconductor technology.
準備方法
Synthetic Routes and Reaction Conditions: Tetraethyltellurium can be synthesized through the reaction of tellurium tetrachloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
TeCl4+4C2H5MgBr→Te(C2H5)4+4MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tellurium dioxide and other oxidized tellurium species.
Reduction: It can be reduced to elemental tellurium under certain conditions.
Substitution: this compound can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Tellurium dioxide (TeO2).
Reduction: Elemental tellurium (Te).
Substitution: Various organotellurium compounds depending on the substituent introduced.
科学的研究の応用
Tetraethyltellurium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials due to its unique properties.
作用機序
The mechanism by which tetraethyltellurium exerts its effects involves the interaction of its ethyl groups with various molecular targets. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making this compound a compound of interest in both chemical and biological research.
類似化合物との比較
Tetraethyllead (Pb(C2H5)4): Used as an antiknock agent in gasoline but is highly toxic.
Tetraethylgermanium (Ge(C2H5)4): Used in the semiconductor industry.
Tetraethyltin (Sn(C2H5)4): Used as a stabilizer in plastics and as a catalyst.
Uniqueness of Tetraethyltellurium: this compound is unique due to its tellurium content, which imparts distinct chemical and physical properties. Unlike its lead counterpart, this compound is less toxic and has applications in advanced materials and semiconductor technology. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications.
特性
CAS番号 |
94022-10-3 |
|---|---|
分子式 |
C8H20Te |
分子量 |
243.8 g/mol |
IUPAC名 |
(triethyl-λ4-tellanyl)ethane |
InChI |
InChI=1S/C8H20Te/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChIキー |
DQDDCOQRISUFFK-UHFFFAOYSA-N |
正規SMILES |
CC[Te](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


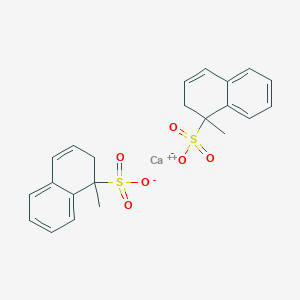

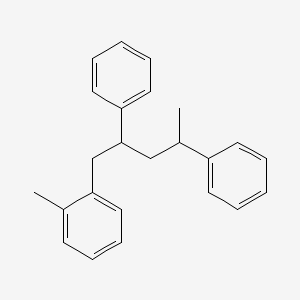
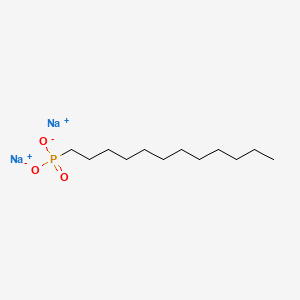
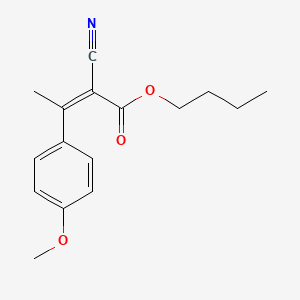
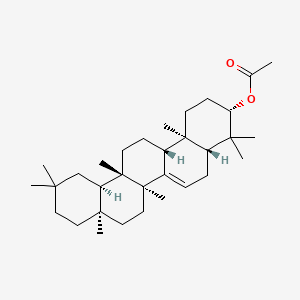
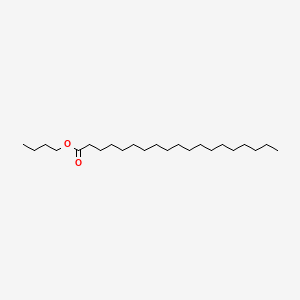
![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
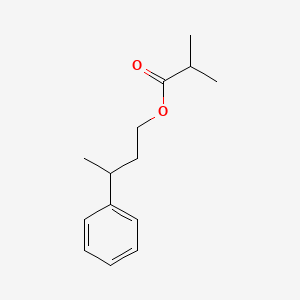
![(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12660175.png)
